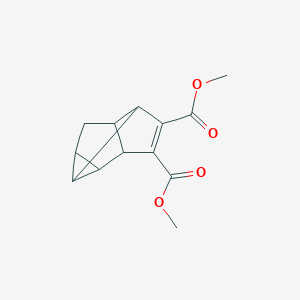
Tétrahydro-2H-thiopyran-4-ol
Vue d'ensemble
Description
Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic compound with the molecular formula C5H10OS It is a derivative of thiopyran, a six-membered ring containing five carbon atoms and one sulfur atom
Applications De Recherche Scientifique
Tetrahydro-2H-thiopyran-4-ol has several applications in scientific research:
Mécanisme D'action
Target of Action
Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic building block It’s known that sulfur-containing compounds often play a key role in biochemical processes .
Mode of Action
It’s known that the introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity . This effect makes a significant contribution to the absorption of biologically active substances by the body and facilitates their migration through biomembranes .
Biochemical Pathways
It’s known that it can participate in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity , which could potentially enhance the compound’s bioavailability.
Result of Action
The introduction of a trifluoromethyl group into the molecule can suppress possible side effects associated with metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydro-2H-thiopyran-4-ol. For instance, the formation of dust and aerosols should be avoided as further processing of solid materials may result in the formation of combustible dusts . Moreover, the compound should be stored under optimal conditions to maintain its stability .
Analyse Biochimique
Biochemical Properties
Tetrahydro-2H-thiopyran-4-ol plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide . The interactions between Tetrahydro-2H-thiopyran-4-ol and these biomolecules are primarily based on its ability to form hydrogen bonds and engage in nucleophilic substitution reactions.
Cellular Effects
Tetrahydro-2H-thiopyran-4-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways. For example, Tetrahydro-2H-thiopyran-4-ol can affect the permeability of cell membranes, thereby influencing the transport of ions and other molecules .
Molecular Mechanism
The molecular mechanism of Tetrahydro-2H-thiopyran-4-ol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, altering their conformation and activity. Additionally, Tetrahydro-2H-thiopyran-4-ol can interact with nucleic acids, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydro-2H-thiopyran-4-ol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme pH or temperature . Long-term studies have shown that Tetrahydro-2H-thiopyran-4-ol can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic flux .
Dosage Effects in Animal Models
The effects of Tetrahydro-2H-thiopyran-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Tetrahydro-2H-thiopyran-4-ol can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
Tetrahydro-2H-thiopyran-4-ol is involved in several metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of sulfur-containing metabolites and can influence the levels of various intermediates in metabolic pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to changes in metabolic flux and the production of reactive oxygen species .
Transport and Distribution
Within cells and tissues, Tetrahydro-2H-thiopyran-4-ol is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, affecting its localization and activity . Transport mechanisms include passive diffusion and active transport mediated by specific protein carriers .
Subcellular Localization
Tetrahydro-2H-thiopyran-4-ol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . The compound’s localization within these compartments can affect its interactions with other biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydro-2H-thiopyran-4-ol can be synthesized through several methods. One common approach involves the reduction of tetrahydro-4H-thiopyran-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the hydroalkoxylation of γ- and δ-hydroxy olefins catalyzed by platinum or other transition metals .
Industrial Production Methods
Industrial production of tetrahydro-2H-thiopyran-4-ol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydro-2H-thiopyran-4-one.
Reduction: The compound can be reduced to form tetrahydrothiopyran.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tetrahydro-2H-thiopyran-4-one
Reduction: Tetrahydrothiopyran
Substitution: Various alkyl and acyl derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A closely related compound with similar chemical properties.
Tetrahydrothiopyran: Another sulfur-containing heterocycle with a similar structure.
Tetrahydropyran: An oxygen analog of tetrahydro-2H-thiopyran-4-ol.
Uniqueness
Tetrahydro-2H-thiopyran-4-ol is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its oxygen analogs or other sulfur-containing heterocycles.
Propriétés
IUPAC Name |
thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQQARABJQLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341863 | |
| Record name | Tetrahydro-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29683-23-6 | |
| Record name | Tetrahydro-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDRO-2H-THIOPYRAN-4-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol](/img/structure/B188646.png)



![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)

![2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188655.png)


![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)



